molecular formula C21H34N6O6 B12424616 Mc-Leu-Gly-Arg

Mc-Leu-Gly-Arg

Cat. No.: B12424616
M. Wt: 466.5 g/mol
InChI Key: NTBWOJLJKKZQNX-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Leu-Gly-Arg involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides and protected by groups like fluorenylmethyloxycarbonyl (Fmoc). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is employed to obtain the final product in a stable, dry form .

Mechanism of Action

Mc-Leu-Gly-Arg functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the selective cleavage of the ether bond under specific conditions, releasing the drug at the target site. This targeted release enhances the therapeutic efficacy of the drug while reducing systemic toxicity. The molecular targets and pathways involved include the specific binding of the antibody to the cancer cell surface antigens, followed by internalization and cleavage of the linker to release the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mc-Leu-Gly-Arg is unique due to its specific cleavage properties and stability, making it highly effective in targeted drug delivery systems. Its design ensures efficient drug release at the target site, enhancing therapeutic outcomes and minimizing side effects .

Properties

Molecular Formula

C21H34N6O6

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C21H34N6O6/c1-13(2)18(19(31)25-14(20(32)33)7-6-11-24-21(22)23)26-15(28)8-4-3-5-12-27-16(29)9-10-17(27)30/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,25,31)(H,26,28)(H,32,33)(H4,22,23,24)/t14-,18-/m0/s1

InChI Key

NTBWOJLJKKZQNX-KSSFIOAISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.